![molecular formula C15H16N2O3S B2370986 4-methoxy-1-methyl-5-(4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)pyridin-2(1H)-one CAS No. 2034527-89-2](/img/structure/B2370986.png)
4-methoxy-1-methyl-5-(4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)pyridin-2(1H)-one
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Description
The compound is a complex organic molecule that contains a pyridine and a tetrahydrothieno[3,2-c]pyridine moiety . Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . Tetrahydrothieno[3,2-c]pyridine is a bicyclic compound consisting of a thieno and a pyridine ring .
Scientific Research Applications
Catalytic Protodeboronation
The compound has been utilized in catalytic protodeboronation reactions. Protodeboronation involves the removal of a boron moiety from boronic esters. While many protocols exist for functionalizing deboronation of alkyl boronic esters, protodeboronation remains less explored. A recent study reported a radical-based approach for protodeboronation of 1°, 2°, and 3° alkyl boronic esters. This method allows for formal anti-Markovnikov alkene hydromethylation, a valuable transformation .
Total Synthesis
The compound has found application in the formal total synthesis of natural products. For instance:
properties
IUPAC Name |
5-(6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)-4-methoxy-1-methylpyridin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-16-9-11(12(20-2)7-14(16)18)15(19)17-5-3-13-10(8-17)4-6-21-13/h4,6-7,9H,3,5,8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMJGYIYFLYGHLC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=CC1=O)OC)C(=O)N2CCC3=C(C2)C=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-1-methyl-5-(4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)pyridin-2(1H)-one |
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